5-chloro-N-(3-methoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide
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Overview
Description
5-Chloro-N-(3-methoxyphenyl)-2-(methylthio)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the pyrimidine class. Compounds in this class are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(3-methoxyphenyl)-2-(methylthio)pyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate starting materials such as β-diketones with guanidine derivatives.
Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus oxychloride.
Attachment of the Methoxyphenyl Group: This step might involve a nucleophilic aromatic substitution reaction.
Methylthio Substitution:
Carboxamide Formation: This can be achieved through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions could potentially target the nitro group if present or reduce the pyrimidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chloro or methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or Lewis acids for electrophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Chloro-N-(3-methoxyphenyl)-2-(methylthio)pyrimidine-4-carboxamide may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible development as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets could include kinases, proteases, or other critical proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(methylthio)pyrimidine-4-carboxamide: Lacks the methoxyphenyl group.
N-(3-methoxyphenyl)-2-(methylthio)pyrimidine-4-carboxamide: Lacks the chloro group.
5-Chloro-N-(3-methoxyphenyl)pyrimidine-4-carboxamide: Lacks the methylthio group.
Uniqueness
The presence of both the chloro and methylthio groups along with the methoxyphenyl moiety may confer unique chemical and biological properties, potentially enhancing its activity or selectivity in various applications.
Properties
CAS No. |
325724-88-7 |
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Molecular Formula |
C13H12ClN3O2S |
Molecular Weight |
309.77 g/mol |
IUPAC Name |
5-chloro-N-(3-methoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C13H12ClN3O2S/c1-19-9-5-3-4-8(6-9)16-12(18)11-10(14)7-15-13(17-11)20-2/h3-7H,1-2H3,(H,16,18) |
InChI Key |
RPDKQBBXBJDCCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=NC(=NC=C2Cl)SC |
solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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